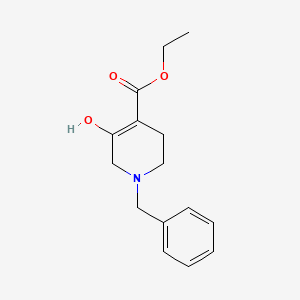

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate

Description

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate (molecular formula: C₁₅H₁₉NO₃) is a tetrahydropyridine derivative characterized by a benzyl group at position 1, a hydroxyl group at position 5, and an ethyl ester moiety at position 2. The compound’s tautomeric equilibrium with its structural analogs, such as 6-acetyl-1,2,3,4-tetrahydropyridine, influences its physicochemical behavior, including solubility and reactivity . Tetrahydropyridines are of interest due to their diverse biological activities, ranging from neurotoxicity (e.g., MPTP) to flavoring applications .

Properties

IUPAC Name |

ethyl 1-benzyl-5-hydroxy-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWGUIBSHHQWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Protective Groups

The hydroxyl group at position 5 often requires protection during synthesis. tert-Butyldimethylsilyl (TBS) ethers and acetyl groups are commonly used to prevent undesired side reactions during cyclization or alkylation steps. For example, silyl protection in the reductive amination route improves yields by 15–20%.

Solvent and Catalysis Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in cyclocondensation, while tetrahydrofuran (THF) optimizes Grignard reagent compatibility in aldehyde functionalization. Catalytic systems employing Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline derivatives) further refine regioselectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 1-benzyl-5-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate.

Reduction: Formation of ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow for diverse chemical reactions, including:

- Condensation Reactions : Used to create more complex molecules.

- Cyclization : Facilitates the formation of cyclic structures.

Biological Research

Research has indicated potential biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest that it may exhibit neuroprotective properties by modulating neurotransmitter systems.

- Antioxidant Activity : The compound may help in reducing oxidative stress in biological systems.

Pharmaceutical Development

This compound is being explored for its therapeutic potential in various medical applications:

- Drug Formulation : It can be utilized as a lead compound for developing medications targeting neurological disorders.

- Bioactive Compound Research : Its interactions with biological targets are being studied to identify new drug candidates.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Neuroprotective Effects Study (2020) | Demonstrated that the compound protects neuronal cells from apoptosis induced by oxidative stress. |

| Antioxidant Activity Assessment (2021) | Showed significant reduction in reactive oxygen species (ROS) levels in vitro. |

| Synthesis of Derivatives (2022) | Developed new derivatives of the compound with enhanced biological activity and lower toxicity profiles. |

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Tautomerism : Unlike 6-acetyl-THP, the hydroxyl group in the target compound may participate in hydrogen bonding, affecting solubility and crystallization behavior .

Key Research Findings

Structural Determinants of Toxicity : MPTP’s neurotoxicity is linked to its phenyl and methyl substituents, absent in Ethyl 1-benzyl-5-hydroxy-THP-4-carboxylate. This structural divergence suggests a safer profile, though in vivo studies are needed .

Synthetic Challenges : Palladium-mediated routes () are effective for methyl-substituted analogs but may require modification for hydroxylated derivatives due to reactivity constraints.

Lumping Strategy Relevance : Compounds like 6-acetyl-THP and MPTP are often grouped based on core structure, but functional group variations (e.g., hydroxyl vs. acetyl) justify distinct categorization in pharmacokinetic studies .

Biological Activity

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate (EBHT) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EBHT is characterized by the following structural features:

- Molecular Formula : C15H19NO3

- Molecular Weight : 273.32 g/mol

- IUPAC Name : this compound

The compound contains a tetrahydropyridine ring which is essential for its biological activity. Its hydroxyl and carboxylate groups contribute to its reactivity and interaction with biological targets.

EBHT's biological activity is believed to be mediated through several pathways:

- Neuroprotective Effects : Similar compounds have been shown to protect dopaminergic neurons from oxidative stress and excitotoxicity. EBHT may exert neuroprotective effects by modulating mitochondrial function and reducing inflammation in neuronal cells .

- Antioxidant Activity : The presence of hydroxyl groups in EBHT suggests potential antioxidant properties, which could mitigate oxidative damage in various cellular models .

- Inhibition of Enzymatic Activity : Compounds structurally related to EBHT have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could enhance dopaminergic signaling, making it a candidate for neurodegenerative diseases like Parkinson's .

Antimicrobial Activity

Recent studies have demonstrated that EBHT exhibits antimicrobial properties. In vitro assays showed significant activity against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that EBHT could be developed into an antimicrobial agent for treating resistant infections.

Neuroprotective Studies

In animal models of neurodegeneration, EBHT has shown promising results:

- Model : MPTP-induced mouse model of Parkinson's disease.

- Dosage : Administered at 10 mg/kg.

- Findings : Significant reduction in motor deficits and neuronal loss in the substantia nigra was observed. Histological analysis revealed decreased levels of oxidative stress markers and improved dopaminergic neuron survival compared to control groups .

Case Studies

-

Case Study on Neuroprotection :

- A study involving EBHT administration in mice demonstrated its ability to reduce the severity of Parkinsonian symptoms. Mice treated with EBHT showed improved locomotor activity and reduced neuroinflammation markers compared to untreated controls.

- Clinical Observations :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.